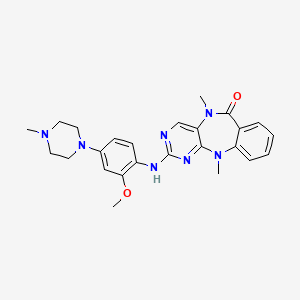

Erk5-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

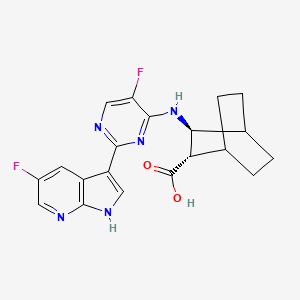

ERK5-IN-1 es un potente inhibidor de la cinasa regulada por señales extracelulares 5 (ERK5), con un valor de IC50 de 87 nM . También inhibe la cinasa 2 de dominio de repetición rica en leucina (LRRK2) con un valor de IC50 de 26 nM . ERK5 es un miembro de la familia de las cinasas de proteínas activadas por mitógenos (MAPK), que desempeña un papel crucial en varios procesos celulares, incluida la proliferación, la diferenciación y la supervivencia celular . This compound ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas en el tratamiento del cáncer y otras enfermedades que involucran una señalización ERK5 desregulada .

Mecanismo De Acción

ERK5-IN-1 ejerce sus efectos inhibiendo la actividad cinasa de ERK5, bloqueando así la fosforilación de sustratos descendentes involucrados en varios procesos celulares . ERK5 es activado por la cinasa de proteínas activada por mitógenos quinasa 5 (MEK5), que fosforila el motivo TEY en el bucle de activación de ERK5 . Una vez activado, ERK5 se transloca al núcleo y regula la transcripción de genes diana involucrados en la proliferación, la diferenciación y la supervivencia celular . Al inhibir ERK5, this compound interrumpe estas vías de señalización, lo que lleva a la supresión del crecimiento tumoral y la metástasis .

Análisis Bioquímico

Biochemical Properties

Erk5-IN-1 functions by inhibiting the kinase activity of ERK5, thereby disrupting its role in biochemical reactions. ERK5 is activated by the upstream kinase MEK5, which phosphorylates ERK5 at the threonine-glutamic acid-tyrosine (TEY) motif. This compound binds to the ATP-binding site of ERK5, preventing its phosphorylation and subsequent activation. This inhibition affects various downstream targets, including transcription factors such as MEF2C, which are involved in gene expression regulation .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In endothelial cells, this compound inhibits the secretion of proinflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), thereby reducing inflammation . In cancer cells, this compound suppresses cell proliferation, motility, and invasion by inhibiting ERK5-mediated signaling pathways . Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy by reversing multidrug resistance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of ERK5, which prevents the phosphorylation of the TEY motif by MEK5 . This inhibition blocks the activation of ERK5 and its downstream signaling pathways. This compound also affects the nuclear translocation of ERK5, thereby influencing gene expression and cellular responses . Furthermore, this compound has been shown to interact with mitochondrial glutaminase, regulating its expression and activity in tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting ERK5 activity for extended periods . Prolonged exposure to this compound may lead to the development of resistance in some cell lines. Additionally, long-term treatment with this compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ERK5 activity and reduces tumor growth without causing significant toxicity . Higher doses of this compound may lead to adverse effects, including hepatotoxicity and cardiotoxicity . It is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including glutaminolysis. ERK5 interacts with mitochondrial glutaminase, regulating its expression and activity . This interaction affects the catabolism of glutamine, a key energy source for tumor cells. By modulating glutaminase activity, this compound influences cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to interact with ATP-binding cassette (ABC) transporters, such as ABCB1, which play a role in drug efflux and multidrug resistance . This compound inhibits the efflux function of ABCB1, leading to increased intracellular accumulation of chemotherapeutic drugs . Additionally, this compound undergoes nucleo-cytoplasmic shuttling, affecting its localization and activity within cells .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm under resting conditions but translocates to the nucleus upon activation . This nuclear translocation is essential for ERK5 to exert its effects on gene expression and cellular responses. This compound inhibits the nuclear translocation of ERK5, thereby modulating its activity and function .

Métodos De Preparación

La síntesis de ERK5-IN-1 implica varios pasos, incluida la preparación de intermedios clave y sus reacciones de acoplamiento subsiguientes. El paso final implica el acoplamiento de los intermedios preparados para formar el compuesto this compound deseado . Los métodos de producción industrial para this compound pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

ERK5-IN-1 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas y los tioles . Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en el compuesto y de las condiciones de reacción empleadas . Por ejemplo, la oxidación de this compound puede conducir a la formación de cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

En química, ERK5-IN-1 se utiliza como un compuesto de herramienta para estudiar el papel de ERK5 en varios procesos celulares y para desarrollar nuevos inhibidores con mayor potencia y selectividad . En biología, this compound se emplea para investigar las vías de señalización reguladas por ERK5 y su impacto en la proliferación, la diferenciación y la supervivencia celular . En medicina, this compound ha mostrado promesa como agente terapéutico para el tratamiento de varios cánceres, incluidos el cáncer de mama, el cáncer de pulmón y el melanoma .

Comparación Con Compuestos Similares

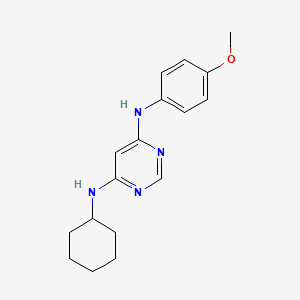

ERK5-IN-1 es único entre los inhibidores de ERK5 debido a su alta potencia y selectividad para ERK5 y LRRK2 . Otros compuestos similares incluyen XMD8-92, que también inhibe ERK5 pero con menor potencia . Además, se ha demostrado que this compound supera la resistencia a otros inhibidores de quinasas, como los que se dirigen a ERK1 / 2, inhibiendo la activación compensatoria de ERK5 . Esto hace que this compound sea una herramienta valiosa para estudiar el papel de ERK5 en el cáncer y otras enfermedades y para desarrollar nuevas estrategias terapéuticas .

Referencias

Propiedades

IUPAC Name |

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTPGANIPBKTNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)

![dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611790.png)

![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)

![4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611793.png)